An In-depth Technical Guide to 1-Ethoxymethyl-2-iodoimidazole (CAS: 146697-87-2)
An In-depth Technical Guide to 1-Ethoxymethyl-2-iodoimidazole (CAS: 146697-87-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethoxymethyl-2-iodoimidazole, a key building block in contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. This document details its physicochemical properties, provides a plausible, detailed experimental protocol for its synthesis, and explores its application as a precursor to sophisticated molecules such as Proteolysis Targeting Chimeras (PROTACs). While direct modulation of specific signaling pathways by 1-Ethoxymethyl-2-iodoimidazole is not its primary role, this guide elucidates its crucial function in the construction of molecules designed to interact with cellular signaling cascades. All quantitative data is presented in structured tables, and key conceptual workflows are visualized using Graphviz diagrams to facilitate understanding.
Physicochemical and Safety Data
1-Ethoxymethyl-2-iodoimidazole is a solid, heterocyclic organic compound. Its key properties and safety information, aggregated from various chemical suppliers, are summarized below.
Table 1: Physicochemical Properties of 1-Ethoxymethyl-2-iodoimidazole
| Property | Value | Source(s) |
| CAS Number | 146697-87-2 | [1][2][3] |
| Molecular Formula | C₆H₉IN₂O | [1][2] |
| Molecular Weight | 252.05 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 51-52 °C | |
| Purity | ≥95% to 99% | [3][4] |
| Storage Temperature | Ambient Temperature | |
| InChI Key | YISOPKRYYGYKJQ-UHFFFAOYSA-N |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Pictogram | Precautionary Statement | Signal Word |
| H315: Causes skin irritation. | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Warning |
| H319: Causes serious eye irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| H335: May cause respiratory irritation. |
Data compiled from supplier safety data sheets.[3]
Synthesis and Experimental Protocols
Conceptual Synthesis Workflow
The overall synthetic strategy is a two-step process starting from commercially available imidazole.
Caption: Conceptual workflow for the synthesis of 1-Ethoxymethyl-2-iodoimidazole.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Iodoimidazole
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Materials: Imidazole, Iodine (I₂), Sodium Hydroxide (NaOH), Dichloromethane (DCM), Water, Anhydrous Magnesium Sulfate (MgSO₄).
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Procedure:
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In a round-bottom flask, dissolve Imidazole (1.0 eq) in water.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of Sodium Hydroxide (2.0 eq) in water, maintaining the temperature below 5 °C.
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In a separate flask, prepare a solution of Iodine (1.1 eq) in Dichloromethane.
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Add the iodine solution dropwise to the imidazole solution at 0 °C with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Separate the organic layer and extract the aqueous layer with Dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Magnesium Sulfate, and concentrate under reduced pressure to yield crude 2-Iodoimidazole.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Synthesis of 1-Ethoxymethyl-2-iodoimidazole
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Materials: 2-Iodoimidazole, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF), Chloromethyl ethyl ether.
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Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of Sodium Hydride (1.2 eq) in anhydrous THF.
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Cool the suspension to 0 °C.
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Add a solution of 2-Iodoimidazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
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Cool the reaction mixture back to 0 °C and add Chloromethyl ethyl ether (1.1 eq) dropwise.
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Allow the reaction to proceed at room temperature for 12-16 hours.
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Quench the reaction carefully by the slow addition of water at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Magnesium Sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-Ethoxymethyl-2-iodoimidazole.
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Applications in Drug Discovery: A Protein Degrader Building Block
1-Ethoxymethyl-2-iodoimidazole is classified as a "Protein Degrader Building Block".[2] This indicates its utility in the synthesis of heterobifunctional molecules like PROTACs, which are designed to induce the degradation of specific target proteins.
Role in PROTAC Synthesis
In the modular synthesis of PROTACs, 1-Ethoxymethyl-2-iodoimidazole can serve as a versatile intermediate. The iodo group at the 2-position of the imidazole ring is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a linker, which is subsequently connected to a ligand for an E3 ubiquitin ligase. The ethoxymethyl group serves as a protecting group for the imidazole nitrogen, which can be removed at a later stage if required.
Caption: Conceptual workflow for the use of 1-Ethoxymethyl-2-iodoimidazole in PROTAC synthesis.
General Signaling Pathway of PROTAC-Mediated Protein Degradation
While 1-Ethoxymethyl-2-iodoimidazole does not directly interact with signaling pathways, it is a building block for molecules that do. The following diagram illustrates the general mechanism of action for a PROTAC, which hijacks the cell's natural protein disposal system (the ubiquitin-proteasome system) to degrade a target protein of interest (POI).
Caption: General signaling pathway of PROTAC-mediated targeted protein degradation.
Conclusion
1-Ethoxymethyl-2-iodoimidazole is a valuable and versatile chemical intermediate for researchers in drug discovery and development. Its utility as a building block for targeted protein degraders places it at the forefront of innovative therapeutic strategies. This guide provides essential technical information, including physicochemical properties, a detailed synthetic protocol, and a conceptual framework for its application, to support and accelerate research endeavors in this exciting field.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 146697-87-2 Cas No. | 1-(Ethoxymethyl)-2-iodo-1H-imidazole | Apollo [store.apolloscientific.co.uk]
- 4. 1-ethoxymethyl-2-iodoimidazole CAS NO.146697-87-2, CasNo.146697-87-2 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]



